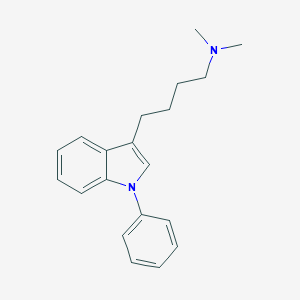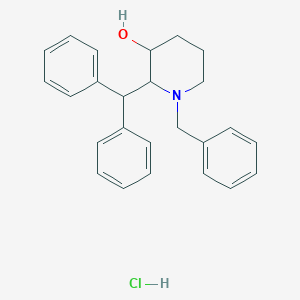
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Diphenylmethylpiperidinol hydrochloride or DPH hydrochloride. It is a white crystalline powder with a molecular weight of 433.0 g/mol.
作用机制
The exact mechanism of action of DPH hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by acting as an antagonist at histamine H1 receptors, as well as at other receptors such as muscarinic acetylcholine receptors and serotonin receptors. It is also thought to inhibit the reuptake of norepinephrine and serotonin.
生化和生理效应
DPH hydrochloride has been shown to produce a range of biochemical and physiological effects. It has been found to produce sedation, drowsiness, and reduced motor activity. It also has anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention. Additionally, it has been found to have analgesic effects, which may be mediated by its action at opioid receptors.
实验室实验的优点和局限性
DPH hydrochloride has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its pharmacological effects are well-documented. However, there are also some limitations to its use. One major limitation is its potential for producing unwanted side effects, such as sedation and anticholinergic effects. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are several potential future directions for research involving DPH hydrochloride. One area of interest is its potential as a CNS depressant. Further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in treating conditions such as anxiety and insomnia. Additionally, its potential as an analgesic warrants further investigation, particularly in light of the ongoing opioid epidemic. Other potential areas of research include its effects on cognition and memory, as well as its potential for use in treating addiction to other substances.
合成方法
The synthesis of DPH hydrochloride involves the reaction of benzylmagnesium chloride with 3-piperidone, followed by reduction with sodium borohydride and subsequent reaction with benzhydryl chloride. The final product is obtained by crystallization of the hydrochloride salt.
科学研究应用
DPH hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including analgesic, antitussive, and antihistaminic effects. Due to its ability to cross the blood-brain barrier, it has also been investigated for its potential as a central nervous system (CNS) depressant.
属性
CAS 编号 |
19974-87-9 |
|---|---|
产品名称 |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
分子式 |
C25H28ClNO |
分子量 |
393.9 g/mol |
IUPAC 名称 |
2-benzhydryl-1-benzylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c27-23-17-10-18-26(19-20-11-4-1-5-12-20)25(23)24(21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-9,11-16,23-25,27H,10,17-19H2;1H |
InChI 键 |
ZBZQYPUHSMMZHO-UHFFFAOYSA-N |
SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
规范 SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
同义词 |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
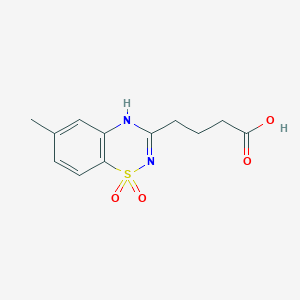
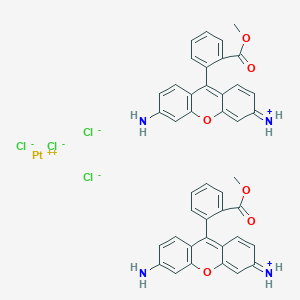
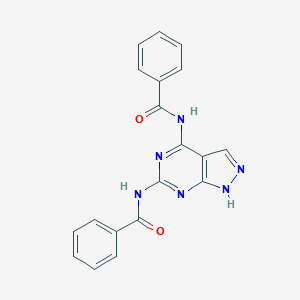

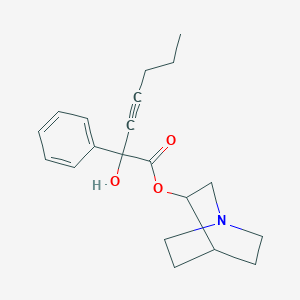
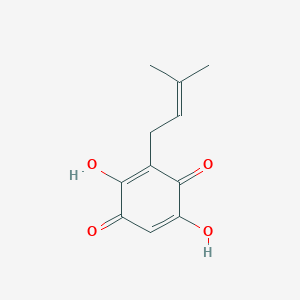
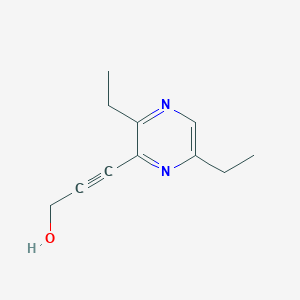
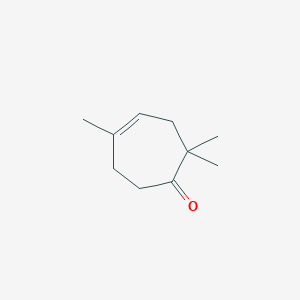
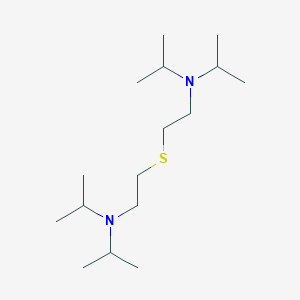
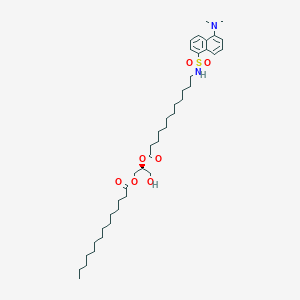
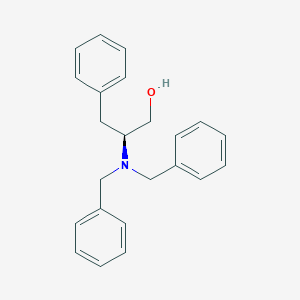
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
